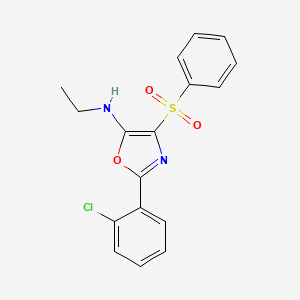
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine
Overview
Description
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of the furan and oxazole rings. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride, which is then reacted with N-methylamine to produce N-methylfuran-2-carboxamide. This intermediate is then cyclized with benzenesulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione.
Reduction: The benzenesulfonyl group can be reduced to a benzyl group.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the oxazole ring.
Major Products Formed
Oxidation: Furan-2,5-dione
Reduction: Benzyl-substituted oxazole
Substitution: Various substituted oxazoles depending on the nucleophile used
Scientific Research Applications
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the furan and oxazole rings provide additional binding interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazole
- 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole
- 4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-imidazole
Uniqueness
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine is unique due to the presence of both the furan and oxazole rings, which provide a distinct set of chemical properties and reactivity
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-15-13-14(16-12(20-13)11-8-5-9-19-11)21(17,18)10-6-3-2-4-7-10/h2-9,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNNGBAXUFCMMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


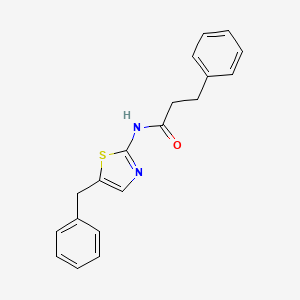
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B3488171.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B3488186.png)
![2-[(3,4-dimethylphenyl)sulfonyl]-3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B3488195.png)
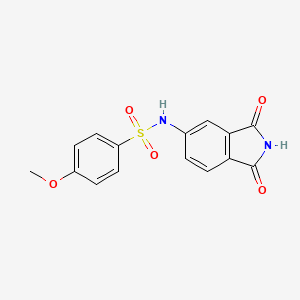
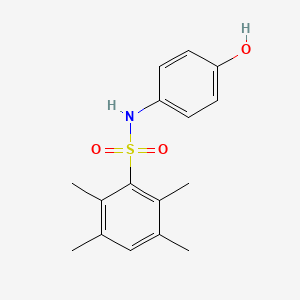

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-5-(1-pyrrolidinyl)-1,3-oxazole](/img/structure/B3488213.png)
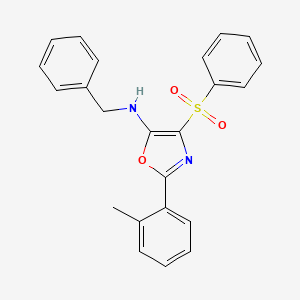
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-1,3-oxazol-5-amine](/img/structure/B3488226.png)
![1-(4-methoxyphenyl)-4-[2-(2-methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B3488227.png)
![1-[2-(4-ethoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide](/img/structure/B3488247.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B3488258.png)
